7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Description
7-Methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide-linked 6-methylpyrimidin-4-ylmethyl moiety. Its structure combines a planar aromatic system (benzofuran) with a pyrimidine-based substituent, which may enhance target binding through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-12(19-9-18-10)8-17-16(20)14-7-11-4-3-5-13(21-2)15(11)22-14/h3-7,9H,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKZLRPFUGWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally related benzofuran carboxamides and heterocyclic derivatives to elucidate the impact of substituent variations on physicochemical properties and biological activity.
Key Structural Features and Analog Compounds
Target Compound: 7-Methoxy-N-[(6-Methylpyrimidin-4-yl)methyl]-1-Benzofuran-2-Carboxamide
- Core : Benzofuran with a 7-methoxy group.
- Substituent : 6-Methylpyrimidin-4-ylmethyl carboxamide.
- Molecular Formula : C₁₇H₁₆N₃O₃ (inferred from and ).
- Key Properties : The pyrimidine ring provides nitrogen atoms for hydrogen bonding, while the methyl group enhances hydrophobicity.
Analog 1: 7-Methoxy-N-[(4-Sulfamoylphenyl)methyl]-1-Benzofuran-2-Carboxamide (C8)
- Core : Benzofuran with a 7-methoxy group.
- Substituent : 4-Sulfamoylphenylmethyl carboxamide.
- Molecular Formula : C₁₈H₁₇N₂O₅S.
Analog 2: 7-Methoxy-N-[(Thiophen-3-yl)methyl]-1-Benzofuran-2-Carboxamide (BJ11006)
- Core : Benzofuran with a 7-methoxy group.
- Substituent : Thiophen-3-ylmethyl carboxamide.
- Molecular Formula: C₁₅H₁₃NO₃S.
- Key Properties : The thiophene ring offers sulfur-mediated lipophilicity, which may enhance membrane permeability but reduce hydrogen-bonding capacity.
Structural and Functional Comparison
| Parameter | Target Compound | C8 | BJ11006 |
|---|---|---|---|
| Substituent | 6-Methylpyrimidin-4-ylmethyl | 4-Sulfamoylphenylmethyl | Thiophen-3-ylmethyl |
| Heteroatoms | N (pyrimidine) | S, O, N (sulfamoyl) | S (thiophene) |
| Molecular Weight | ~317.3 g/mol | ~373.4 g/mol | 287.3 g/mol |
| Polarity | Moderate (pyrimidine) | High (sulfamoyl) | Low (thiophene) |
| Inferred Solubility | Moderate | High | Low |
| Biological Activity | HDAC inhibition (predicted) | HDAC inhibition (demonstrated) | Not reported |
Research Findings and Mechanistic Insights
HDAC Inhibition: C8 demonstrated binding affinity for class I HDACs due to its sulfamoyl group, which mimics the zinc-binding motifs of known HDAC inhibitors . The target compound’s pyrimidine substituent may similarly interact with HDAC catalytic sites via nitrogen-mediated coordination.
Metabolic Stability: The 6-methylpyrimidin-4-yl group (as seen in ’s diazinon metabolites) is associated with resistance to oxidative degradation, suggesting that the target compound may exhibit superior metabolic stability compared to BJ11006’s thiophene substituent .
Lipophilicity and Permeability :
- BJ11006’s thiophene substituent increases lipophilicity, favoring passive diffusion across biological membranes. However, this may reduce target specificity compared to the pyrimidine-based analogs .
Biological Activity
7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities, along with a pyrimidine moiety that may contribute to its pharmacological properties.
Biological Activity Overview
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 | Induction of apoptosis |
| MCF7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| HCT116 (Colon) | 1.1 | Cell cycle arrest at SubG1/G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potent activity against these cancer types.
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Kinase Inhibition : It inhibits specific kinases such as Aurora-A, which are critical for cell cycle progression.
- Cell Cycle Arrest : The compound arrests the cell cycle, preventing cancer cells from dividing and proliferating.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on A549 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in cell viability, with an observed IC50 of 0.39 µM. The study reported activation of apoptotic markers such as caspase-3 and PARP cleavage.
- MCF7 Breast Cancer Study : A separate investigation focused on the MCF7 breast cancer cell line revealed that the compound inhibited cell growth at an IC50 value of 0.46 µM. Mechanistic studies indicated that this was due to the inhibition of Aurora-A kinase activity, which is crucial for mitotic progression.
- HCT116 Colon Cancer Study : Research involving HCT116 cells showed that the compound could arrest the cell cycle at the G1 phase, leading to reduced proliferation rates and increased apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
